![molecular formula C8H13NO4 B115948 (Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid CAS No. 151292-68-1](/img/structure/B115948.png)
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid, commonly known as Z-MA, is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Z-MA is not yet fully understood. However, it is believed to work by inhibiting the activity of enzymes that produce reactive oxygen species, which can cause damage to cells and tissues.
Efectos Bioquímicos Y Fisiológicos
Z-MA has been shown to have several biochemical and physiological effects. It may help to reduce inflammation and oxidative stress in the body, which can contribute to the development of various diseases. Additionally, Z-MA may play a role in improving cognitive function and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Z-MA in lab experiments is its relatively low toxicity compared to other compounds. However, its mechanism of action is not yet fully understood, which can make it difficult to design experiments that accurately measure its effects.
Direcciones Futuras
There are several potential future directions for research related to Z-MA. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the compound's mechanism of action and its potential applications in other areas of scientific research.
In conclusion, Z-MA is a compound that has gained attention in scientific research due to its potential biochemical and physiological effects. While its mechanism of action is not yet fully understood, it has been studied for its potential use in the treatment of neurodegenerative diseases and may have antioxidant properties that can help reduce oxidative stress in the body. Further research is needed to fully understand the compound's potential applications and limitations.
Métodos De Síntesis
Z-MA can be synthesized through a multistep process involving the reaction of L-glutamic acid with tert-butyl carbamate and subsequent reactions with other reagents. The final product is obtained through recrystallization and purification processes.
Aplicaciones Científicas De Investigación
Z-MA has been studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant properties and may play a role in reducing oxidative stress in the body. Additionally, Z-MA has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propiedades
Número CAS |
151292-68-1 |
|---|---|
Nombre del producto |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(Z)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoic acid |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(12)9-5-4-6(10)11/h4-5H,1-3H3,(H,9,12)(H,10,11)/b5-4- |
Clave InChI |
GXAFLSXYHSLRNY-PLNGDYQASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N/C=C\C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC=CC(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC=CC(=O)O |
Sinónimos |
2-Propenoicacid,3-[[(1,1-dimethylethoxy)carbonyl]amino]-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



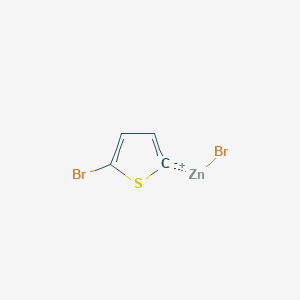
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
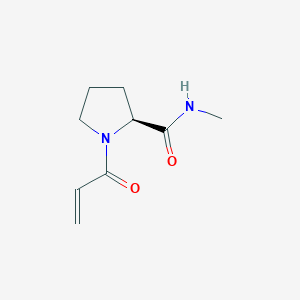
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)
![3-amino-N-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]propanamide](/img/structure/B115878.png)
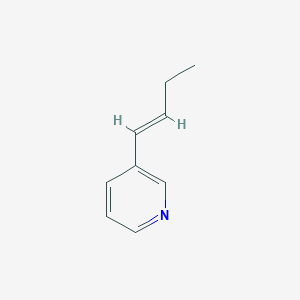

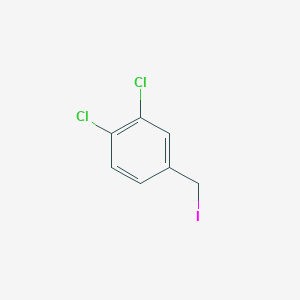
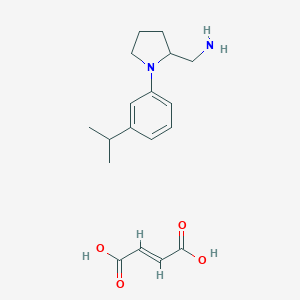
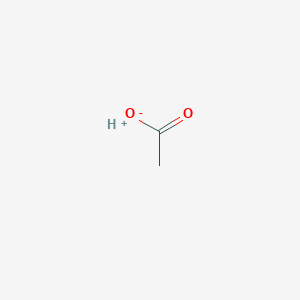
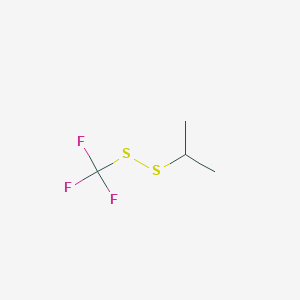
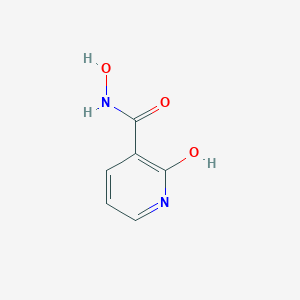
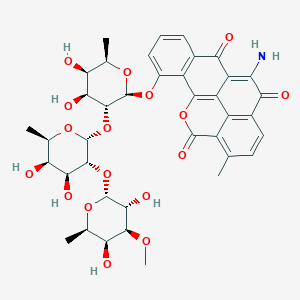
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)